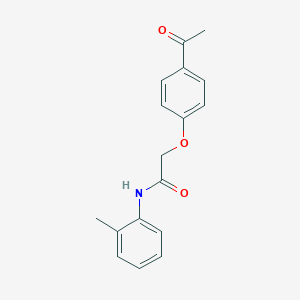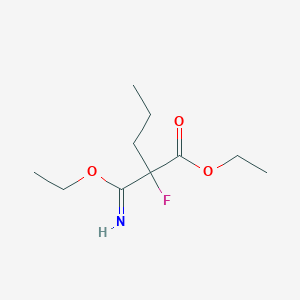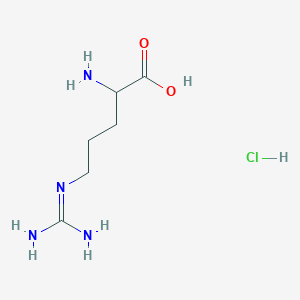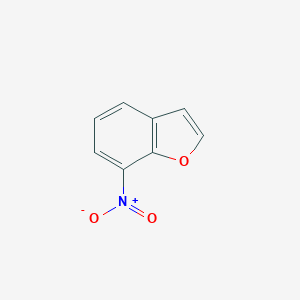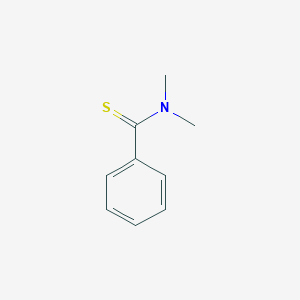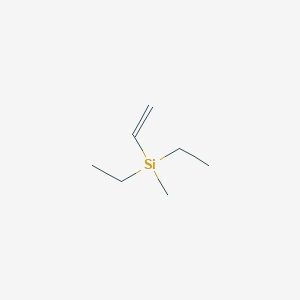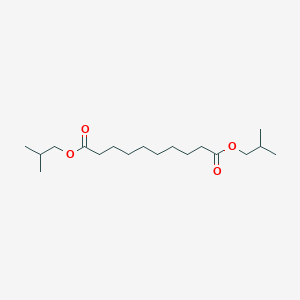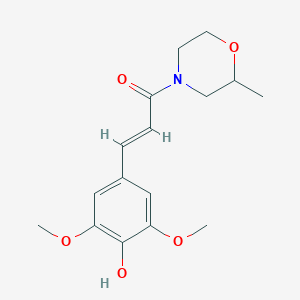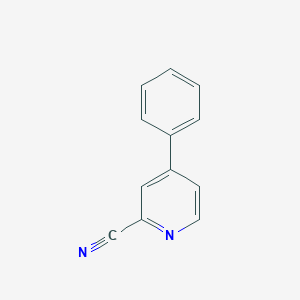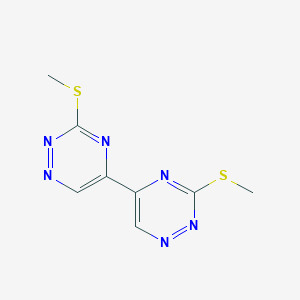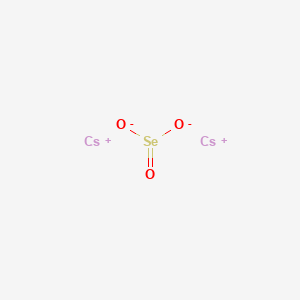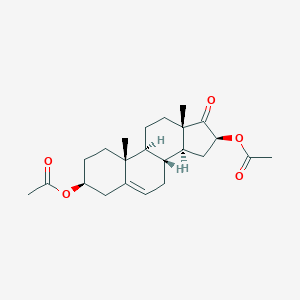
Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)-, also known as DHEA acetate, is a steroid hormone that is naturally produced in the body. It is synthesized from cholesterol in the adrenal gland, gonads, and brain. DHEA acetate is a precursor to both androgens and estrogens, making it an important hormone in the endocrine system. In recent years, DHEA acetate has gained attention as a potential therapeutic agent due to its various physiological effects.
Mecanismo De Acción
Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate exerts its effects through various mechanisms. It can act as a ligand for androgen and estrogen receptors, which can modulate gene expression. Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate can also inhibit the activity of enzymes such as 5-alpha reductase and aromatase, which are involved in the synthesis of androgens and estrogens. Additionally, Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate can stimulate the production of growth factors such as insulin-like growth factor 1 (IGF-1), which can promote cell growth and differentiation.
Efectos Bioquímicos Y Fisiológicos
Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate has various biochemical and physiological effects. It has been shown to increase muscle mass and strength, improve bone density, and enhance cognitive function. Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate can also improve insulin sensitivity and lipid metabolism, which can have beneficial effects on cardiovascular health. Additionally, Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate has been shown to have anti-inflammatory and anti-oxidant effects, which can protect against various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate has several advantages for lab experiments. It is commercially available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate has some limitations. Its effects can vary depending on the dose and duration of treatment. Additionally, Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate can be metabolized into other hormones, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate. One area of interest is its potential use in the treatment of age-related diseases such as Alzheimer's disease and Parkinson's disease. Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate has been shown to have neuroprotective effects and may be able to slow the progression of these diseases. Another area of interest is its potential use in the treatment of metabolic disorders such as diabetes and obesity. Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate has been shown to improve insulin sensitivity and lipid metabolism, which may make it a promising therapeutic agent for these diseases. Finally, further research is needed to fully understand the mechanisms of action of Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate and its potential side effects.
Métodos De Síntesis
Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate can be synthesized from Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)-, which is commercially available. The synthesis involves acetylation of the hydroxyl groups at the 3 and 16 positions of Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- using acetic anhydride. The reaction is catalyzed by a Lewis acid such as pyridine or triethylamine. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate has been extensively studied for its potential therapeutic effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- acetate has also been investigated for its potential use in the treatment of various diseases such as depression, osteoporosis, and autoimmune disorders.
Propiedades
Número CAS |
16597-57-2 |
|---|---|
Nombre del producto |
Androst-5-en-17-one, 3,16-bis(acetyloxy)-, (3beta,16beta)- |
Fórmula molecular |
C23H32O5 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
[(3S,8R,9S,10R,13S,14S,16S)-16-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H32O5/c1-13(24)27-16-7-9-22(3)15(11-16)5-6-17-18(22)8-10-23(4)19(17)12-20(21(23)26)28-14(2)25/h5,16-20H,6-12H2,1-4H3/t16-,17+,18-,19-,20-,22-,23-/m0/s1 |
Clave InChI |
RWUHRLQWZKUBTF-HVWUICSASA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)C[C@@H](C4=O)OC(=O)C)C)C |
SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC(C4=O)OC(=O)C)C)C |
SMILES canónico |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC(C4=O)OC(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



